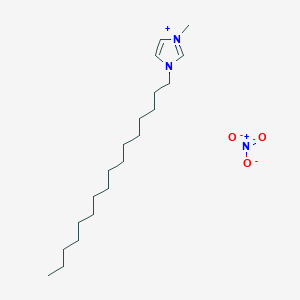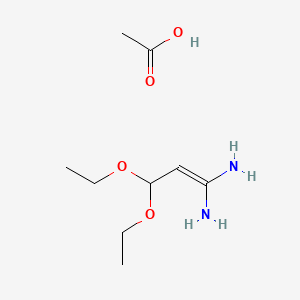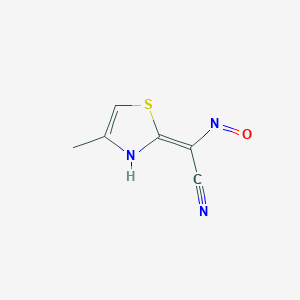
Amylammoniumjodid
Übersicht
Beschreibung
Amylammoniumjodid is a useful research compound. Its molecular formula is C5H14IN and its molecular weight is 215.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amylammoniumjodid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amylammoniumjodid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Materials Science : It is used in the preparation and modification of bentonite and polymer nanocomposites, serving as a synthesis technique and for modification with chemical compounds and enzymes (Paiva, Morales, & Díaz, 2008).
Medical Diagnostics : Amylammoniumjodid serves as a biological marker in diagnostic tests for Alzheimer's disease (Bancher, 2001).
Water Purification and 3D Printing : Innovations in artificial amyloids, which include amylammoniumjodid, have led to applications in water purification and 3D printing technology (Ke et al., 2020).
Understanding Protein Homeostasis : Studies on amyloid formation, where amylammoniumjodid is relevant, provide insights into the nature of peptides and proteins, and how to maintain protein homeostasis, which is crucial for various biological functions (Knowles, Vendruscolo, & Dobson, 2014).
Alzheimer's Disease Research : Amylammoniumjodid is involved in studies of the amyloid β-Protein, which plays a crucial role in the pathology of Alzheimer's disease, offering insights into potential therapeutic targets (Selkoe, 1996).
Microbiology : Amyloids, including amylammoniumjodid, are important in microbial invasion and colonization, impacting blood coagulation and potentially causing life-threatening complications (Gebbink et al., 2005).
Material Design : The study of the structure and nanomechanics of amyloid materials, including amylammoniumjodid, can inform evolutionary bias in the multiscale material design in nature (Knowles & Buehler, 2011).
Industrial Production : Ammonium sulfate, related to amylammoniumjodid, is used in ore flotation and metal recovery in basic scientific research and industrial production (Liu Hu-ping, 2013).
Food and Pharmaceutical Industries : Amylase, which can be associated with amylammoniumjodid, is an industrially important enzyme used in various industries including food, pharmaceutical, detergent, and textile (Simair et al., 2017).
Analytical Chemistry : Ion-pair high-performance liquid chromatography, which can involve compounds like amylammoniumjodid, is used for the analytical determination of various compounds in different matrices (Sagara et al., 1985).
Eigenschaften
IUPAC Name |
pentylazanium;iodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.HI/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTESVEOLTLOBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH3+].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-2-(1-methylpyrazolo[3,4-b]pyridin-6-yl)hydrazine](/img/structure/B8208621.png)
![ethyl 2-[(1S,4R)-bicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B8208634.png)






![N-[1-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]ethyl]-2-chloropropanamide](/img/structure/B8208678.png)




